molecular formula C11H7NaO2 B12190881 sodium;naphthalene-1-carboxylate CAS No. 29158-38-1

sodium;naphthalene-1-carboxylate

Cat. No.: B12190881
CAS No.: 29158-38-1
M. Wt: 194.16 g/mol
InChI Key: WEGDVNIPLOLRJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium naphthalene-1-carboxylate is an organic compound that belongs to the class of sodium carboxylates. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate group attached to the naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium naphthalene-1-carboxylate can be synthesized through the reaction of naphthalene-1-carboxylic acid with sodium hydroxide. The reaction typically involves dissolving naphthalene-1-carboxylic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of sodium naphthalene-1-carboxylate .

Industrial Production Methods: In industrial settings, the production of sodium naphthalene-1-carboxylate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Mechanochemical synthesis, which involves grinding the reactants together without the use of bulk solvents, has also been explored as a green and efficient method for producing sodium carboxylates .

Chemical Reactions Analysis

Types of Reactions: Sodium naphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium naphthalene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Sodium naphthalene-1-carboxylate can be compared with other sodium carboxylates, such as sodium benzoate and sodium salicylate:

Uniqueness: Sodium naphthalene-1-carboxylate is unique due to its polycyclic aromatic structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .

Properties

CAS No.

29158-38-1

Molecular Formula

C11H7NaO2

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;naphthalene-1-carboxylate

InChI

InChI=1S/C11H8O2.Na/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+1/p-1

InChI Key

WEGDVNIPLOLRJC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.